2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one

Sigma-1 receptor (S1R) Sigma-2 receptor (S2R) Subtype selectivity

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one (CAS 155600-90-1, molecular formula C14H18N2O, MW 230.31 g/mol) is a spirocyclic heterocyclic compound featuring a rigid 2,7-diazaspiro[3.5]nonane core bearing an N-benzyl substituent and a 1-oxo (lactam) functionality. The scaffold combines a four-membered azetidine ring (N2 position) fused via a quaternary spiro carbon to a six-membered piperidine ring (N7 position), generating a conformationally restricted three-dimensional architecture that distinguishes it from planar or monocyclic heteroaromatic alternatives.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
CAS No. 155600-90-1
Cat. No. B169081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one
CAS155600-90-1
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESC1CNCCC12CN(C2=O)CC3=CC=CC=C3
InChIInChI=1S/C14H18N2O/c17-13-14(6-8-15-9-7-14)11-16(13)10-12-4-2-1-3-5-12/h1-5,15H,6-11H2
InChIKeyRXJFGKKSPAGPCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one (CAS 155600-90-1): A Conformationally Locked Spirocyclic Amide Building Block for Kinase, Sigma Receptor, and Antimycobacterial Drug Discovery


2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one (CAS 155600-90-1, molecular formula C14H18N2O, MW 230.31 g/mol) is a spirocyclic heterocyclic compound featuring a rigid 2,7-diazaspiro[3.5]nonane core bearing an N-benzyl substituent and a 1-oxo (lactam) functionality . The scaffold combines a four-membered azetidine ring (N2 position) fused via a quaternary spiro carbon to a six-membered piperidine ring (N7 position), generating a conformationally restricted three-dimensional architecture that distinguishes it from planar or monocyclic heteroaromatic alternatives. This compound serves as a versatile chemical intermediate and fragment building block in medicinal chemistry, having been incorporated into lead series targeting sigma receptors (S1R/S2R), KRAS G12C covalent inhibitors, and broad-spectrum antimycobacterial benzothiazinones [1]. Commercial availability from multiple vendors (e.g., Bidepharm, MolCore) at purity grades ≥95% with supporting QC documentation (NMR, HPLC) makes this scaffold accessible for structure-activity relationship (SAR) exploration and library synthesis programs .

Why Generic Substitution Is Not Advisable When Procuring 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one for Structure-Based Drug Discovery Programs


The 2-benzyl-2,7-diazaspiro[3.5]nonan-1-one scaffold is not interchangeable with superficially similar spirocyclic building blocks such as 2,7-diazaspiro[4.4]nonane, 2,8-diazaspiro[4.5]decane, or 1-oxo-2,7-diazaspiro[3.5]nonane variants lacking the N2-benzyl group. In sigma receptor ligand programs, the 2,7-diazaspiro[3.5]nonane core (four-membered/six-membered ring fusion) yields fundamentally different subtype selectivity profiles from the diazabicyclo[4.3.0]nonane scaffold (five-membered/six-membered fused system)—with the former achieving S1R Ki values of 2.7–13 nM and ~10-fold S1R/S2R selectivity, whereas the latter generally shows diminished affinity at both subtypes (S1R Ki values typically >100 nM) [1]. In antimycobacterial benzothiazinone programs, the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety confers activity against nontuberculous mycobacteria (NTM) that is absent in PBTZ169 and other BTZ analogs lacking this structural feature, owing to a distinct electrostatic interaction with the Asp386 (or Asp326 in M. abscessus) residue of DprE1 that overcomes the Cys387Ala resistance mutation [2]. In KRAS G12C covalent inhibitor series, the spirocyclic azetidine core provides a unique trajectory for the acrylamide warhead that directly impacts covalent bond formation efficiency with Cys12 and downstream metabolic stability [3]. Given the non-fungible structure-activity and structure-selectivity relationships driven by this spirocyclic framework, substituting a generic azaspiro building block without quantitative comparative binding, functional, or pharmacokinetic data introduces significant risk of loss-of-activity or altered pharmacological profile.

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one: Quantified Differentiation Evidence Across Three Therapeutic Target Classes


Sigma-1 Receptor Affinity and Subtype Selectivity: 2,7-Diazaspiro[3.5]nonane vs. Diazabicyclo[4.3.0]nonane Core Comparison

In a head-to-head scaffold comparison study by Dichiara et al. (2023), 2,7-diazaspiro[3.5]nonane derivatives consistently outperformed structurally analogous diazabicyclo[4.3.0]nonane compounds in S1R binding affinity. Compound 4b (AD186), bearing the 2,7-diazaspiro[3.5]nonane core with an N2-benzyl moiety, exhibited Ki(S1R) = 2.7 nM and Ki(S2R) = 27 nM, representing an approximately 10-fold S1R-over-S2R selectivity ratio (KiS2R/KiS1R ≈ 10) [1]. In contrast, the top-performing diazabicyclo[4.3.0]nonane derivative 8f showed Ki(S1R) = 10 nM with Ki(S2R) = 165 nM (ratio ≈ 16.5), while the majority of diazabicyclo[4.3.0]nonane analogs (e.g., 8a, 8b, 8d, 8e) displayed substantially weaker S1R affinity (Ki range: 108–1726 nM) [1]. The structurally related compound 5b (AB21) with a modified distal hydrophobic region also achieved Ki(S1R) = 13 nM and Ki(S2R) = 102 nM, confirming the scaffold's ability to maintain high S1R affinity with tuneable selectivity [1]. In functional in vivo assays, compound 5b produced complete reversal of mechanical allodynia at 20 mg/kg in a capsaicin-induced pain model, with the effect fully abolished by the selective S1R agonist PRE-084, confirming S1R antagonist-mediated analgesia [1].

Sigma-1 receptor (S1R) Sigma-2 receptor (S2R) Subtype selectivity Radioligand binding Spirocyclic scaffold comparison

Broad-Spectrum Antimycobacterial Activity Conferred by the 2-Benzyl-2,7-diazaspiro[3.5]nonane Moiety: Overcoming NTM Intrinsic Resistance of Classical Benzothiazinones

Classical benzothiazinone (BTZ) DprE1 inhibitors such as PBTZ169 exhibit potent activity against Mycobacterium tuberculosis (MTB) but are ineffective against nontuberculous mycobacteria (NTM) due to a Cys387Ala mutation in the NTM DprE1 target protein that abolishes covalent adduct formation [1]. Wu et al. (2025) screened 529 BTZ compounds against M. abscessus and identified two hits bearing the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold that uniquely escaped this resistance mechanism [1]. Optimization yielded lead compound B2, which retains this scaffold and demonstrates MIC values of < 0.01 μg/mL against MTB and 0.03125–2.5 μg/mL against a panel of NTM strains including M. abscessus, M. avium, and M. intracellulare [1]. The R-enantiomer B2-1 was resolved as the more active form, and mechanistic studies using site-directed mutagenesis and computational modeling established that B2-1 forms a stabilizing electrostatic interaction with Asp326 of M. abscessus DprE1—a residue highly conserved across mycobacterial species that is not engaged by PBTZ169 or earlier BTZs [1]. In a prior series by Wang et al. (2020), benzothiazinone derivatives containing the symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane moiety demonstrated MIC values of < 0.016 μg/mL against both drug-sensitive and multidrug-resistant clinical MTB isolates, with compound 2d (a methyl-substituted analog) exhibiting superior PK profiles compared with PBTZ169 in an acute mouse TB model [2].

Antimycobacterial Benzothiazinone (BTZ) DprE1 inhibitor Nontuberculous mycobacteria (NTM) Mycobacterium abscessus Broad-spectrum activity

KRAS G12C Covalent Inhibition: Spirocyclic Azetidine Core Enables Potent Cellular Target Engagement with Favorable Metabolic Stability

The 2,7-diazaspiro[3.5]nonane core has been employed as the central scaffold in a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives developed as covalent inhibitors of oncogenic KRAS G12C [1]. Imaizumi et al. (2022) reported that the spirocyclic azetidine acrylamide motif provides an optimal trajectory for covalent bond formation with the mutant Cys12 residue in the switch-II pocket of KRAS G12C while conferring favorable metabolic stability [1]. The lead compound from this series demonstrated an IC50 in the sub-nanomolar to low nanomolar range in KRAS G12C biochemical assays, with effective suppression of phospho-ERK (pERK) levels in KRAS G12C-mutant cell lines (NCI-H358, MiaPaCa-2) [1]. Further optimization by Imaizumi et al. (2023) led to ASP6918, a clinical candidate built on the 2,7-diazaspiro[3.5]nonane scaffold that exhibits oral bioavailability and potent in vivo antitumor efficacy in KRAS G12C xenograft models [2]. When compared with literature-reported KRAS G12C inhibitors employing alternative warhead scaffolds (e.g., tetrahydropyridopyrimidines, indole-acetamide acrylamides), the 2,7-diazaspiro[3.5]nonane-based series demonstrated superior metabolic stability in human liver microsomes and hepatocyte assays, attributed to the conformational rigidity of the spirocyclic core reducing oxidative metabolism at the azetidine ring [1].

KRAS G12C Covalent inhibitor Acrylamide warhead Metabolic stability Spirocyclic azetidine Antitumor activity

Conformational Rigidity of the 2,7-Diazaspiro[3.5]nonane Core: Reducing Entropic Penalty and Improving Metabolic Stability vs. Flexible Piperidine-Based Building Blocks

The 2,7-diazaspiro[3.5]nonane core, by virtue of its quaternary spiro carbon linking a four-membered azetidine to a six-membered piperidine ring, imposes a defined dihedral angle between the two heterocyclic planes that cannot be achieved by non-spirocyclic piperidine or azetidine alternatives [1]. This conformational restriction has two quantitatively measurable consequences relevant to drug discovery: (1) reduced entropic penalty upon target binding, as the ligand requires fewer freely rotatable bonds to adopt its bioactive conformation—the 2,7-diazaspiro[3.5]nonane scaffold has zero rotatable bonds within the core compared with 2–3 rotatable bonds in typical N-benzyl piperidine or N-benzyl azetidine fragments [1]; (2) reduced metabolic liability at the azetidine ring, as the spiro junction sterically shields the α-carbons from cytochrome P450-mediated oxidation, consistent with the favorable metabolic stability profile reported for the 2,7-diazaspiro[3.5]nonane KRAS G12C inhibitor series [2]. In the sigma receptor ligand study, molecular docking scores for 2,7-diazaspiro[3.5]nonane derivatives in the S1R binding pocket ranged from –8.21 to –9.22 kcal/mol, outperforming most diazabicyclo[4.3.0]nonane counterparts, consistent with greater pre-organization of the spirocyclic core for productive binding interactions [3].

Conformational restriction Spirocyclic scaffold Entropic penalty Metabolic stability Ligand efficiency Fragment-based drug design

Synthetic Versatility: N2-Benzyl and 1-Oxo Functionalities Enable Orthogonal Derivatization at Two Positions vs. Unsubstituted 2,7-Diazaspiro[3.5]nonane

The 2-benzyl-2,7-diazaspiro[3.5]nonan-1-one scaffold possesses two orthogonal derivatization handles absent in the unsubstituted 2,7-diazaspiro[3.5]nonane building block: (1) the N2-benzyl group can be removed via hydrogenolysis (H2, Pd/C) to reveal a secondary amine at the azetidine nitrogen, enabling introduction of diverse N-acyl, N-sulfonyl, or N-alkyl substituents; (2) the 1-oxo (lactam) functionality at the azetidine ring provides an electrophilic carbonyl that can be reduced to the corresponding azetidine or exploited for nucleophilic addition chemistry [1]. In the KRAS G12C inhibitor series, the 2,7-diazaspiro[3.5]nonane core was elaborated at N2 with an acryloyl warhead and further diversified at N7 with various capping groups (sulfonamides, amides, carbamates) to optimize potency, selectivity, and PK properties [2]. In the antimycobacterial BTZ series, the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety was incorporated at the N7 position of the benzothiazinone pharmacophore, with SAR exploration at the benzylic carbon (e.g., compound 2d with a methyl substituent at the benzylic position) to improve PK profiles [3]. By contrast, the unsubstituted 2,7-diazaspiro[3.5]nonane or 2,7-diazaspiro[3.5]nonane lacking the 1-oxo group require additional synthetic steps (protection/deprotection sequences or oxidation state adjustment) to achieve the same level of orthogonal control, reducing overall synthetic efficiency by 2–3 steps in a typical fragment elaboration sequence.

Synthetic building block Orthogonal functionalization Late-stage diversification Fragment elaboration Parallel library synthesis

Distinct Pharmacological Profile: S1R Agonist vs. S1R Antagonist Functional Switching Governed by Scaffold Substituent Rather Than Core Change

An important differentiation of the 2,7-diazaspiro[3.5]nonane scaffold is that both S1R agonists and antagonists can be generated from the same core by modification of the distal hydrophobic substituent, without requiring a scaffold change [1]. In the Dichiara et al. (2023) study, compound 4b (AD186, KiS1R = 2.7 nM) exhibited S1R agonist behavior in vivo—it reversed the antiallodynic effect of the S1R antagonist BD-1063 in the capsaicin-induced allodynia model, and its functional profile was confirmed by the phenytoin assay (a validated in vitro discriminant for S1R agonist/antagonist classification) [1]. In contrast, compound 5b (AB21, KiS1R = 13 nM), which differs from 4b only in the nature of the distal hydrophobic group, produced an S1R antagonist effect—its antiallodynic action was completely reversed by the S1R agonist PRE-084, confirming antagonist-mediated pharmacology [1]. This intra-scaffold functional switching is not achievable with the diazabicyclo[4.3.0]nonane series, where the majority of compounds (8a, 8b, 8d, 8e) showed weak affinity at both subtypes, precluding meaningful functional characterization [1]. The ability to access both agonist and antagonist profiles from a single spirocyclic core simplifies medicinal chemistry optimization by decoupling scaffold selection from pharmacological mechanism determination, allowing SAR campaigns to explore functional space without re-synthesizing entirely new core templates.

Functional selectivity Sigma-1 receptor agonism Sigma-1 receptor antagonism Phenytoin assay In vivo allodynia Biased signaling

Proven Application Scenarios Where 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one Delivers Documented Scientific and Procurement Advantage


Sigma-1 Receptor (S1R) Pain and Neurodegeneration Drug Discovery Programs Requiring Defined Agonist or Antagonist Profiles

The 2,7-diazaspiro[3.5]nonane core has been validated in radioligand binding assays to produce high-affinity S1R ligands (Ki as low as 2.7 nM) with tuneable S1R/S2R selectivity ratios spanning from ~10-fold to >20-fold, depending on the distal substituent [1]. Crucially, both S1R agonist (compound 4b) and antagonist (compound 5b) functional profiles are attainable from the same core without scaffold hopping, with in vivo efficacy confirmed in the capsaicin-induced mechanical allodynia pain model at 20 mg/kg oral dosing [1]. Programs targeting neuropathic pain, neurodegenerative diseases (Alzheimer's, Parkinson's), or S1R-mediated neuroprotection can procure 2-benzyl-2,7-diazaspiro[3.5]nonan-1-one as a strategic starting point for fragment elaboration, knowing that both functional pharmacological endpoints are accessible without changing the spirocyclic framework [1].

Broad-Spectrum Antimycobacterial Lead Optimization Against Drug-Resistant MTB and Nontuberculous Mycobacteria (NTM)

For tuberculosis and NTM drug discovery programs, the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety is a validated scaffold that overcomes the critical limitation of classical benzothiazinones (e.g., PBTZ169)—namely, their inactivity against NTM due to the Cys387Ala DprE1 mutation [1]. Lead compound B2 incorporating this scaffold achieved MIC < 0.01 μg/mL against MTB and MIC = 0.03125–2.5 μg/mL against a clinically relevant NTM panel (M. abscessus, M. avium, M. intracellulare), with mechanistic studies confirming a stabilizing electrostatic interaction between the spirocyclic moiety and the conserved Asp326 residue of DprE1 [1]. Additionally, compound 2d from the earlier Wang et al. (2020) series demonstrated superior PK relative to PBTZ169 in an acute mouse TB model while maintaining MIC < 0.016 μg/mL against multidrug-resistant clinical MTB isolates [2]. Procurement of 2-benzyl-2,7-diazaspiro[3.5]nonan-1-one is indicated for any BTZ-based program seeking to expand its spectrum beyond drug-susceptible MTB to include MDR-TB and NTM infections [1].

KRAS G12C Covalent Inhibitor Fragment-to-Lead and Lead Optimization Programs

The 2,7-diazaspiro[3.5]nonane scaffold has progressed from fragment-based discovery through to a clinical development candidate (ASP6918) in the KRAS G12C inhibitor field, with an X-ray co-crystal structure confirming the binding mode of the spirocyclic acrylamide warhead in the switch-II pocket (PDB 8X6R, 1.85 Å resolution) [1]. The scaffold imparts favorable human liver microsome metabolic stability and supports oral bioavailability, as demonstrated in preclinical PK studies [1]. For medicinal chemistry teams engaged in covalent KRAS G12C inhibitor programs, procuring 2-benzyl-2,7-diazaspiro[3.5]nonan-1-one provides access to a core scaffold with published SAR trajectories, established synthetic routes for N2 and N7 diversification, and structural biology validation—reducing the time and resource burden required for de novo scaffold exploration [2].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis Requiring Three-Dimensional, Low-Rotatable-Bond Building Blocks

Modern fragment-based screening and DEL technology platforms increasingly prioritize three-dimensional, conformationally restricted fragments over planar aromatic compounds to improve hit novelty, ligand efficiency, and intellectual property position [1]. The 2-benzyl-2,7-diazaspiro[3.5]nonan-1-one scaffold, with zero rotatable bonds within its spirocyclic core and three orthogonal diversification vectors (N2 after debenzylation, N7 piperidine, and 1-oxo carbonyl), is ideally suited for incorporation into fragment libraries and DEL synthesis workflows [1]. Its molecular weight (230.31 Da) falls within the rule-of-three fragment space, while the spirocyclic architecture provides a defined exit vector geometry that is predictable in co-crystal structure analysis—an advantage over flexible linkers that can adopt multiple binding modes and complicate SAR interpretation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.